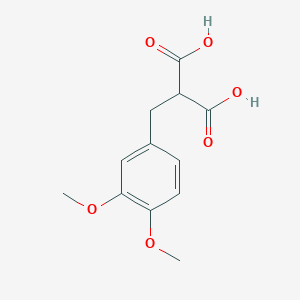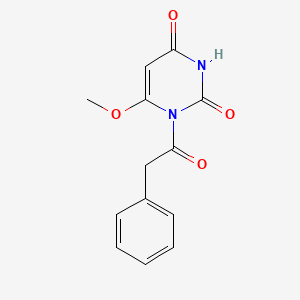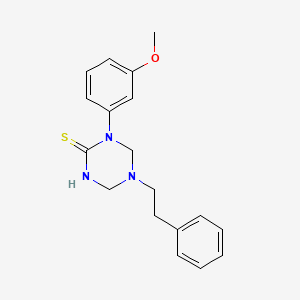![molecular formula C16H18N2O3S B5630691 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5630691.png)
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group, a sulfamoylphenyl group, and a methyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethanol to form 4-methyl-N-[2-(4-aminophenyl)ethyl]benzamide. Finally, the amino group is sulfonated using chlorosulfonic acid to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The benzamide group may also interact with receptors or other proteins, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but includes a chloro and methoxy group, which may alter its chemical and biological properties.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: Another similar compound with a chloro and methoxy group, used in similar applications.
Uniqueness
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-2-6-14(7-3-12)16(19)18-11-10-13-4-8-15(9-5-13)22(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNOSPUWJUJEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)
![3-[(4,4-difluoropiperidin-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5630630.png)
![N-[(3-chlorophenyl)methyl]-3-[1-[(1R,2R)-2-phenylcyclopropanecarbonyl]piperidin-4-yl]propanamide](/img/structure/B5630632.png)
![2-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630634.png)
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B5630655.png)
![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide](/img/structure/B5630683.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)

